4-(3,5-Dimethylisoxazol-4-YL)phenol

Übersicht

Beschreibung

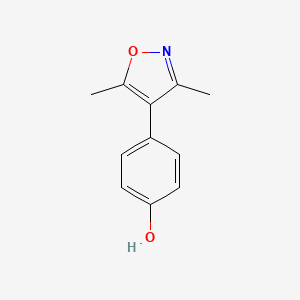

4-(3,5-Dimethylisoxazol-4-YL)phenol is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenol group attached to the isoxazole ring, which is substituted with two methyl groups at positions 3 and 5. Isoxazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

4-(3,5-Dimethylisoxazol-4-YL)phenol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of agrochemicals and other industrial products.

Wirkmechanismus

Target of Action

The primary target of 4-(3,5-Dimethylisoxazol-4-YL)phenol is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression. BRD4 inhibitors have shown promising potential in cancer therapy .

Mode of Action

This compound interacts with BRD4, inhibiting its activity. Notably, a derivative of this compound, DDT26, exhibited a potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 .

Biochemical Pathways

The inhibition of BRD4 by this compound affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .

Result of Action

The result of the action of this compound is significant anti-proliferative activity against both triple-negative breast cancer (TNBC) cell lines and MCF-7 cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylisoxazol-4-YL)phenol can be achieved through several synthetic routes. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature . Another approach is the metal-free synthesis of isoxazoles, which employs eco-friendly synthetic strategies to avoid the use of toxic metal catalysts .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Microwave-assisted synthesis has been reported as an efficient method for producing isoxazole derivatives, including this compound . This method offers advantages such as reduced reaction times and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,5-Dimethylisoxazol-4-YL)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The isoxazole ring can be reduced under specific conditions.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Reduced isoxazole derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Vergleich Mit ähnlichen Verbindungen

4-(3,5-Dimethylisoxazol-4-YL)phenol can be compared with other isoxazole derivatives, such as:

3,5-Dimethylisoxazole: Lacks the phenol group, resulting in different chemical and biological properties.

4-(3,5-Dimethylisoxazol-4-YL)benzylphthalazin-1(2H)-one: A more complex derivative with additional functional groups, exhibiting potent BRD4 inhibitory activity.

The uniqueness of this compound lies in its phenol group, which imparts distinct chemical reactivity and potential biological activities.

Biologische Aktivität

4-(3,5-Dimethylisoxazol-4-YL)phenol is an organic compound with significant biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Its unique structural features, comprising a phenolic group and a dimethylisoxazole moiety, contribute to its reactivity and interactions with various biological targets. This article explores the biological activity of this compound through detailed research findings and case studies.

- Molecular Formula : C12H13N1O1

- Molecular Weight : Approximately 201.24 g/mol

- Physical State : Pale yellow solid

The compound's crystal structure indicates a non-planar arrangement that may influence its interactions with biomolecules.

Antioxidant Activity

This compound exhibits notable antioxidant activity, capable of scavenging free radicals. This property is crucial for its potential therapeutic applications in preventing oxidative stress-related diseases. The antioxidant capacity has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, demonstrating significant radical scavenging ability .

Anti-inflammatory Properties

Research indicates that this compound may inhibit inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation. Such interactions are essential for understanding its pharmacodynamics and potential therapeutic targets.

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to trigger apoptotic characteristics—such as membrane blebbing and chromatin condensation—suggests its potential as an anticancer agent .

The mechanism of action involves binding to various biomolecules, including proteins and nucleic acids. This binding can modulate the activity of enzymes or receptors associated with inflammation and cancer proliferation pathways. Understanding these interactions is vital for elucidating the compound's therapeutic potential .

Case Studies

Synthesis and Yield

The synthesis of this compound can be achieved through various methods, often yielding over 80% purity under optimized conditions. Key reagents include potassium carbonate and specific oxidants that facilitate the formation from simpler precursors.

Eigenschaften

IUPAC Name |

4-(3,5-dimethyl-1,2-oxazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-11(8(2)14-12-7)9-3-5-10(13)6-4-9/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETDAHHUUHZPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470020 | |

| Record name | 4-(3,5-DIMETHYLISOXAZOL-4-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875628-75-4 | |

| Record name | 4-(3,5-DIMETHYLISOXAZOL-4-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.